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Seltorexant hydrochloride

Cat. No.: B2360265
M. Wt: 443.9 g/mol
InChI Key: LILZQJZQERNISU-UHFFFAOYSA-N
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Description

The Interconnectedness of Major Depressive Disorder and Sleep Disturbances in Clinical Contexts

Major Depressive Disorder (MDD) is a prevalent and debilitating condition often accompanied by significant sleep disturbances, such as insomnia or hypersomnia. jnj.comnih.gov Research indicates that approximately 60% of individuals with MDD who are treated with standard antidepressants continue to experience residual insomnia symptoms. jnj.com This strong comorbidity highlights a significant unmet need for treatments that can concurrently address both depressive symptoms and sleep problems. jnj.com The dysfunction of the sleep-wake cycle is considered a central feature in the pathophysiology of MDD. nih.gov

The Orexin (B13118510) System: Neurobiological Underpinnings and Its Dysregulatory Role in Affective and Sleep Disorders

The orexin system, also known as the hypocretin system, is a key player in regulating various physiological functions, including sleep, arousal, appetite, and emotional states. nih.govaccscience.comnih.gov This system consists of neuropeptides and their receptors that are extensively distributed throughout the central nervous system. accscience.com

The orexin system comprises two neuropeptides, orexin-A (or hypocretin-1) and orexin-B (or hypocretin-2), which are derived from a single precursor protein called prepro-orexin. karger.comusdbiology.com These peptides are produced by a specific group of neurons located in the lateral hypothalamus and perifornical area. nih.govfrontiersin.org They exert their effects by binding to two distinct G-protein coupled receptors: the orexin-1 receptor (OX1R) and the orexin-2 receptor (OX2R). usdbiology.comnih.gov While orexin-A binds to both OX1R and OX2R with high affinity, orexin-B primarily interacts with OX2R. usdbiology.com

The orexin system is a critical regulator of the sleep-wake cycle, primarily promoting and maintaining wakefulness. nih.govfrontiersin.org Orexin neurons are active during wakefulness and project to various brain regions involved in arousal, including the locus coeruleus (noradrenaline), tuberomammillary nucleus (histamine), dorsal raphe (serotonin), and laterodorsal/pedunclopontine tegmental nuclei (acetylcholine). frontiersin.orgnih.gov By activating these wake-promoting centers, the orexin system helps sustain consolidated periods of wakefulness and suppresses both non-REM and REM sleep. frontiersin.orgfrontiersin.org Dysfunction in this system, such as the loss of orexin neurons, is the primary cause of narcolepsy, a disorder characterized by excessive daytime sleepiness and cataplexy. nih.gov

Beyond sleep-wake regulation, the orexin system plays a significant role in modulating arousal, motivation, reward, and emotional homeostasis. nih.govusdbiology.com Orexin neurons integrate various internal and external signals related to stress, emotion, and energy balance to orchestrate appropriate behavioral and physiological responses. usdbiology.comfrontiersin.org Over-activation of the orexin system can lead to hyperarousal, which may contribute to conditions like insomnia and anxiety. jnj.com The system's influence on emotional regulation is highlighted by findings that link orexin levels to different emotional states. nih.gov

Seltorexant (B610775) Hydrochloride: A Selective Orexin-2 Receptor Antagonist for Investigational Neuropsychiatric Applications

Seltorexant hydrochloride is a potent and selective antagonist of the human orexin-2 receptor (OX2R). clinicaltrials.govclinicaltrials.gov This selectivity distinguishes it from dual orexin receptor antagonists (DORAs), such as suvorexant and lemborexant, which block both OX1R and OX2R. wikipedia.org Seltorexant is being investigated as an adjunctive therapy for adults with MDD who have insomnia symptoms and have not responded adequately to standard antidepressant treatments like SSRIs or SNRIs. clinicaltrials.gov

The therapeutic rationale for a selective OX2R antagonist like seltorexant is based on the distinct roles of the two orexin receptors. The OX2R is believed to be more critically involved in the regulation of the sleep-wake cycle and arousal. frontiersin.orgresearchgate.net By selectively blocking the OX2R, seltorexant aims to reduce the hyperarousal state associated with both insomnia and depression, thereby improving sleep and mood symptoms. jnj.compatsnap.com This targeted approach may offer a more specific therapeutic effect while potentially minimizing off-target effects that could be associated with blocking the OX1R, which is thought to be more involved in reward and feeding behaviors. usdbiology.com Preclinical studies and early clinical trials have suggested that antagonism of the OX2R is sufficient to promote sleep. frontiersin.orgresearchgate.net

Research Findings on this compound

Recent clinical trials have provided significant insights into the potential efficacy of seltorexant in treating MDD with insomnia symptoms.

A pivotal Phase 3 study (MDD3001) demonstrated that seltorexant, when used as an adjunctive treatment to baseline antidepressants, met all its primary and secondary endpoints. jnj.com The study showed a statistically significant and clinically meaningful improvement in depressive symptoms, as measured by the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at day 43. jnj.comjnjmedicalconnect.com Furthermore, significant improvements in sleep disturbance outcomes were observed in patients who had an inadequate response to SSRI/SNRI antidepressants alone. jnj.com

Another Phase 3 study compared seltorexant to quetiapine (B1663577) XR as an adjunctive therapy. The hypothesis of this study was that seltorexant would be superior in achieving a response (≥50% improvement on MADRS total score) after 26 weeks of treatment. clinicaltrials.gov

A Phase 2b adaptive dose-finding study also showed promising results, particularly for the 20 mg dose of seltorexant. nih.govnih.gov This study found a greater improvement in MADRS total scores compared to placebo, especially in patients with more severe baseline insomnia. nih.gov

The following table summarizes key findings from a notable clinical trial:

Study IdentifierPhaseKey Findings
NCT045335293Seltorexant demonstrated a statistically significant and clinically meaningful improvement in both depressive symptoms (MADRS score) and sleep disturbance outcomes at day 43 as an adjunctive therapy. jnj.comjnjmedicalconnect.com
NCT032272242bA clinically meaningful reduction in depressive symptoms was observed with seltorexant 20 mg, with a larger treatment difference in patients with significant baseline sleep disturbance. nih.gov

These findings suggest that by targeting the orexin system, specifically the OX2R, seltorexant may offer a novel mechanism of action for the treatment of MDD, particularly in the large patient population that also suffers from significant sleep disturbances. jnj.comsemanticscholar.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H23ClFN7O B2360265 Seltorexant hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(4,6-dimethylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[2-fluoro-6-(triazol-2-yl)phenyl]methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN7O.ClH/c1-13-8-14(2)26-21(25-13)28-11-15-9-27(10-16(15)12-28)20(30)19-17(22)4-3-5-18(19)29-23-6-7-24-29;/h3-8,15-16H,9-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LILZQJZQERNISU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CC3CN(CC3C2)C(=O)C4=C(C=CC=C4F)N5N=CC=N5)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClFN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Pharmacological Profile of Seltorexant Hydrochloride

Mechanism of Action: Selective Orexin-2 Receptor Antagonism

Seltorexant (B610775) hydrochloride functions as a selective antagonist for the orexin-2 receptor (OX2R). nih.govnih.gov It is an orally active compound that can cross the blood-brain barrier to engage with its target receptors within the central nervous system. nih.govmedchemexpress.com The primary mechanism involves blocking the wake-promoting signals of orexin (B13118510) neuropeptides, thereby addressing the hyperarousal states associated with certain disorders. jnj.com Studies in mice lacking the OX2R have confirmed that seltorexant's effects on sleep are dependent on its interaction with this specific receptor. nih.gov

Receptor Binding Affinity and Quantitative Selectivity for OX2R over OX1R

Seltorexant demonstrates a high binding affinity for the human orexin-2 receptor (OX2R). nih.govmedchemexpress.com In vitro studies have determined its pKi value, a measure of binding affinity, to be 8.0 for the human OX2R and 8.1 for the rat OX2R. medchemexpress.commedchemexpress.com Comparatively, its affinity for the human orexin-1 receptor (OX1R) is significantly lower. This translates to a high degree of selectivity for OX2R over OX1R, with reports indicating a selectivity ratio of approximately 100-fold. Further research specifies pKi values of 8.0 for OX2R and 6.1 for OX1R, confirming a selectivity of two log orders. nih.gov At a concentration of 1 mM, seltorexant has shown no significant affinity for other receptors, ion channels, or transporters. nih.gov

Binding Affinity (pKi) of Seltorexant for Human Orexin Receptors
ReceptorpKi ValueReference
Orexin-2 Receptor (OX2R)8.0 nih.gov
Orexin-1 Receptor (OX1R)6.1

Neurobiological Consequences of Selective OX2R Blockade on Orexinergic Signaling

The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors (OX1R and OX2R), is a key regulator of wakefulness and arousal. mdpi.comnih.gov These receptors are G protein-coupled receptors distributed throughout the central nervous system. medchemexpress.com OX1R is predominantly found in areas like the locus coeruleus, while OX2R is distributed in the cerebral cortex, hypothalamic nuclei, and hippocampus, among other regions. medchemexpress.com Selective blockade of OX2R by seltorexant specifically interrupts the signaling pathways associated with this receptor. While both receptors couple to Gq/11 proteins, leading to increased intracellular calcium, OX2R also couples to Gs and Gi/o proteins, which modulate cAMP pathways. medchemexpress.com By selectively antagonizing OX2R, seltorexant is thought to normalize hyperarousal states without completely disrupting the entire orexin system, thereby preserving physiological sleep architecture. nih.govannualreviews.org This targeted action is distinct from dual orexin receptor antagonists which block both OX1R and OX2R. annualreviews.org The blockade of OX2R has been shown to blunt the stress-induced release of adrenocorticotropic hormone (ACTH), indicating a role in regulating the hypothalamic-pituitary-adrenal (HPA) axis. nih.gov

Pharmacodynamics

Modulation of Sleep Architecture and Physiology

Seltorexant has been shown to modulate sleep by promoting sleep onset and maintenance. neurologylive.com Clinical studies demonstrate that it improves key sleep parameters, leading to a more consolidated and restorative sleep pattern. researchgate.net Unlike some sleep aids, selective antagonism of the OX2R by seltorexant aims to normalize sleep physiology, proportionally increasing both NREM and REM sleep phases to better mimic natural sleep architecture. nih.govannualreviews.org

Reported Effects of Seltorexant on NREM Sleep Parameters
ParameterEffectReference
Latency to Persistent Sleep (LPS)Decreased nih.govresearchgate.netnih.gov
Wake After Sleep Onset (WASO)Decreased nih.govnih.gov
Total Sleep Time (TST)Increased nih.govresearchgate.netnih.gov
Sleep Efficiency (SE)Increased researchgate.netnih.gov
NREM Sleep DurationIncreased medchemexpress.commdpi.com
NREM Bout DurationIncreased medchemexpress.commdpi.com
Effects on Rapid Eye Movement (REM) Sleep Parameters

The effects of seltorexant on REM sleep appear to be modest and can be dose-dependent. Some studies report that seltorexant increases the total duration of REM sleep and reduces the time to REM onset. nih.gov In one study with rats, REM sleep was only marginally affected, with a small but significant reduction in REM sleep latency and an increase in REM sleep duration noted at a specific point during treatment. medchemexpress.com Another study in mice found no significant effect on REM sleep duration or latency at most tested doses, with effects only appearing at a high dose. mdpi.com However, a clinical study in patients with major depressive disorder noted that a 40 mg dose significantly decreased REM latency, an effect not seen at a 20 mg dose. nih.gov

Impact on Central Nervous System Arousal and Hyperarousal States

Seltorexant is a selective orexin-2 receptor (OX2R) antagonist. jnj.comnih.gov The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors (OX1R and OX2R), plays a crucial role in regulating wakefulness and arousal. nih.govpatsnap.com Orexin neurons are highly active during wakefulness and silent during sleep. nih.gov

Hyperarousal, a state of abnormally increased arousal, is a key feature of conditions like insomnia and is often associated with major depressive disorder (MDD). jnj.comnih.gov This state is thought to be linked to the overactivity of the orexin system. jnj.compsychiatrictimes.com When orexin-2 receptors are overstimulated, it can lead to manifestations of hyperarousal, including difficulty sleeping. jnj.compsychiatrictimes.com

By selectively blocking the OX2R, seltorexant aims to reduce the downstream effects of orexin, thereby dampening the hyperarousal state. nih.govpatsnap.com This mechanism is believed to promote sleep and potentially alleviate symptoms associated with hyperarousal in certain disorders. patsnap.commedchemexpress.com Preclinical studies in animal models have demonstrated that seltorexant can normalize sleep patterns. patsnap.com In clinical trials, seltorexant has been shown to improve sleep onset and maintenance. psychiatrictimes.com

Influence on Neuroendocrine Axes (e.g., Cortisol Response)

The orexin system has been implicated in the activation of the hypothalamic-pituitary-adrenal (HPA) axis, a primary neuroendocrine system involved in the stress response. nih.gov Hyperactivity of the HPA axis, often observed in MDD, can lead to elevated cortisol levels. nih.gov Orexin activation during stress contributes to HPA axis activation. nih.gov

Prolonged stimulation of orexin-2 receptors may lead to excessive cortisol release. jnj.compsychiatrictimes.com Research suggests that seltorexant, by antagonizing the OX2R, may help to normalize this HPA axis dysregulation. nih.gov In a clinical study involving patients with MDD, the 20 mg dose of seltorexant was observed to decrease the waking cortisol response, suggesting a correction of the abnormal elevation often seen in this condition. nih.gov

Pharmacokinetics of Seltorexant Hydrochloride

The pharmacokinetic profile of a compound describes how the body absorbs, distributes, metabolizes, and eliminates it.

Absorption Characteristics

Seltorexant is characterized by rapid absorption following oral administration. wikipedia.org The time to reach maximum plasma concentration (Tmax) is typically short, ranging from 0.3 to 1.5 hours. wikipedia.org In some studies, the mean Tmax was observed to be between 0.33 and 0.5 hours. nih.gov This rapid absorption contributes to its potential for inducing sleep.

Distribution and Central Nervous System Penetration

A crucial aspect of a centrally acting drug is its ability to cross the blood-brain barrier (BBB) to reach its target receptors in the brain. Seltorexant has been shown to be CNS penetrant. nih.govmedchemexpress.com Preclinical studies in rats have confirmed that after oral administration, seltorexant crosses the BBB and occupies OX2R in the brain. medchemexpress.comnih.gov

Further research using positron emission tomography (PET) imaging with a radiolabeled form of seltorexant ([18F]Seltorexant) demonstrated sufficient brain penetration for imaging OX2R. mdpi.com However, this study also suggested that seltorexant may be a substrate for the P-glycoprotein (P-gp) efflux transporter, which could influence its brain concentrations. mdpi.com

Metabolic Pathways and Enzyme Involvement (e.g., Cytochrome P450 CYP3A4)

Seltorexant is primarily metabolized by the cytochrome P450 enzyme CYP3A4. wikipedia.org The CYP450 system is a major family of enzymes responsible for the metabolism of many drugs. The involvement of CYP3A4 means that co-administration of seltorexant with strong inhibitors or inducers of this enzyme could potentially alter its plasma concentrations, a common consideration for drugs metabolized through this pathway. nih.gov

Elimination Characteristics

Seltorexant has a relatively short elimination half-life, which is the time it takes for the plasma concentration of the drug to reduce by half. The reported elimination half-life is approximately 2 to 3 hours. wikipedia.org This short duration of action is considered favorable for a sleep-inducing agent, as it minimizes the potential for residual next-day effects. wikipedia.org Studies have shown no residual effects of the medication 4 hours after daytime administration. wikipedia.org

Preclinical Investigations of Seltorexant Hydrochloride

In Vitro Characterization: Receptor Binding and Functional Assays

In vitro studies have been fundamental in characterizing the pharmacological profile of seltorexant (B610775), confirming its high affinity and selectivity for the orexin-2 receptor.

Seltorexant has demonstrated high-affinity binding to the orexin-2 receptor in cell-based assays. nih.gov It exhibits a pKi (negative logarithm of the inhibitor constant) of 8.0 for the human OX2R, indicating a strong binding affinity. nih.gov Notably, seltorexant displays a selectivity ratio of over 100-fold for the OX2R compared to the orexin-1 receptor (OX1R). nih.govwikipedia.org This high affinity is directly correlated with potent functional activity. nih.gov In cell culture systems, the functional antagonism of seltorexant at both human and rat orexin-2 receptors was confirmed through assays measuring changes in intracellular calcium levels. nih.gov

Table 1: Seltorexant Binding Affinity at Orexin-2 Receptors
ReceptorSpeciesBinding Affinity (pKi)Source
Orexin-2 (OX2R)Human8.0 nih.gov

To confirm its specificity, seltorexant was evaluated against a wide array of other potential molecular targets. In a comprehensive screening panel that included 50 different receptors, ion channels, and transporters, seltorexant showed no significant affinity for any target other than the OX2R at a concentration of 1 mM. nih.gov This demonstrates a high degree of selectivity for the orexin-2 receptor, minimizing the potential for off-target effects. nih.gov

In Vivo Studies in Animal Models of Sleep-Wake Regulation and Affective Disorders

Following in vitro characterization, the effects of seltorexant were assessed in animal models to understand its physiological impact on sleep.

In vivo studies in rodent models have consistently shown that seltorexant promotes sleep. nih.govmedpath.com The compound has been observed to both induce and prolong sleep, effects that are maintained even after repeated administration. nih.gov

Preclinical studies in Sprague Dawley rats established that seltorexant dose-dependently induces and prolongs sleep. nih.govresearchgate.net The sleep-promoting effects were observed during both the active (dark) and resting (light) phases of the animals' cycles. nih.gov Furthermore, these sleep-enhancing properties were maintained after seven consecutive days of dosing, indicating a durable effect. nih.gov

Table 2: Summary of Polysomnographic Findings in Rodents
ParameterEffectAnimal ModelSource
Sleep InductionDose-dependentSprague Dawley Rat nih.govresearchgate.net
Sleep DurationProlongedSprague Dawley Rat nih.govresearchgate.net
Sleep ArchitecturePreservedSprague Dawley Rat nih.gov
Effect in OX2R Knockout MiceNo effect on sleepMouse nih.gov

Evaluation of Sleep-Promoting Effects

Effects on Sleep Onset Latency and Total Sleep Duration

Preclinical studies in rodent models have demonstrated that seltorexant hydrochloride exerts significant effects on sleep induction and maintenance. In Sprague Dawley rats, oral administration of seltorexant at the beginning of the dark (active) phase resulted in a dose-dependent reduction in the latency to non-rapid eye movement (NREM) sleep and an increase in the total duration of NREM sleep. bohrium.com These effects were most pronounced within the first two hours following administration.

Similarly, when administered during the light (rest) phase, seltorexant also dose-dependently decreased NREM sleep latency and increased NREM sleep duration. bohrium.com The effective dose for both sleep induction and promotion was estimated to be 3 mg/kg. bohrium.com Notably, the sleep-promoting effects of seltorexant were more apparent during the active dark phase compared to the restful light phase. bohrium.com

Table 1: Effects of Seltorexant on Sleep Parameters in Rats
ParameterObservationEffective DoseStudy Phase
NREM Sleep LatencyDose-dependent reduction3 mg/kgDark (Active) & Light (Rest)
Total NREM Sleep DurationDose-dependent increase3 mg/kgDark (Active) & Light (Rest)
Sustained Sleep-Promoting Effects Upon Repeated Administration

To assess the durability of its hypnotic effects, seltorexant was administered to rats repeatedly over a seven-day period. The research confirmed that the sleep-promoting effects of seltorexant were maintained throughout the course of the repeated dosing regimen. bohrium.com This sustained efficacy suggests a low potential for the development of tolerance to the sleep-inducing properties of the compound with short-term, repeated use.

Validation of OX2R-Mediated Sleep Response in Knockout Models

To confirm that the sleep-promoting effects of seltorexant are mediated specifically through the orexin-2 receptor (OX2R), studies were conducted in genetically modified mice lacking this receptor (OX2R knockout mice). The results from these investigations showed that seltorexant had no effect on the sleep parameters of these knockout mice. bohrium.com This finding provides strong evidence that the mechanism of action for seltorexant's hypnotic effects is directly attributable to its antagonist activity at the OX2R, demonstrating a high degree of target selectivity. bohrium.com

Assessment of Antidepressant-Like Behavioral Phenotypes in Rodent Models

The potential antidepressant-like properties of seltorexant have been investigated using established rodent models that exhibit behaviors analogous to depressive symptoms in humans. These models include the Wistar Kyoto (WKY) and Flinders Sensitive Line (FSL) rats, which are selectively bred to display depressive-like phenotypes, such as increased behavioral despair in the forced swim test. nih.govnih.govnih.gov Additionally, stress-induced models, such as those involving chronic unpredictable stress, are utilized to induce depressive-like behaviors, including anhedonia, which is often measured by a reduced preference for a sucrose solution. nih.gov The orexin (B13118510) system has been shown to be dysregulated in these animal models, suggesting that an OX2R antagonist like seltorexant could have therapeutic potential. nih.gov

Normalization of Depressive-Like Behaviors

Preclinical research indicates a strong rationale for the use of seltorexant in normalizing depressive-like behaviors. In rodent models, depressive-like behaviors can be reversed through the manipulation of the orexin system, such as by intracerebroventricular infusion of orexin-A. nih.gov The Wistar Kyoto rat, a genetic model of depression, exhibits a range of orexin-related deficiencies, including a lower number of hypothalamic orexin neurons and reduced levels of prepro-orexin mRNA. nih.gov Conversely, the Flinders Sensitive Line rat, another genetic model of depression, has been shown to have an increased number of orexin neurons. nih.gov Furthermore, rats subjected to chronic dim light exposure, a model for seasonal affective disorder, display increased immobility in the forced swim test and a reduction in sucrose preference. nih.gov While these models establish a clear link between the orexin system and depressive-like behaviors, specific preclinical data detailing the direct effects of seltorexant on normalizing these behaviors in tests such as the forced swim test or sucrose preference test are not extensively available in the public domain.

Table 2: Rodent Models for Assessing Antidepressant-Like Effects
Rodent ModelDepressive-Like PhenotypeRelevance of Orexin System
Wistar Kyoto (WKY) RatIncreased behavioral despair, altered stress responsesDisplays orexin-related deficiencies
Flinders Sensitive Line (FSL) RatIncreased immobility in forced swim testShows an increased number of orexin neurons
Chronic Unpredictable StressAnhedonia (reduced sucrose preference), increased immobilityStress is known to activate the orexin system

Investigation of Behavioral and Motivational Properties

The behavioral and motivational properties of seltorexant have been a key area of preclinical investigation to assess its potential for abuse and dependence. These studies are crucial in differentiating its pharmacological profile from that of other hypnotic agents that have known rewarding effects.

Analysis of Dopamine Release in Reward Pathways

To evaluate the impact of seltorexant on the brain's reward system, in vivo microdialysis studies were conducted in freely moving rats. bohrium.com This technique allows for the measurement of neurotransmitter levels in specific brain regions. The investigation focused on the nucleus accumbens, a critical area in the dopamine-mediated reward pathway. The results of these studies demonstrated that seltorexant had no effect on the extracellular release of dopamine in this region. bohrium.com This is in stark contrast to substances with abuse potential, which typically increase dopamine levels in the nucleus accumbens.

Evaluation of Conditioned Place Preference

To assess the abuse potential of seltorexant, preclinical studies utilized a conditioned place preference (CPP) test in mice. nih.govresearchgate.net This paradigm is designed to evaluate the rewarding effects of a substance by measuring the amount of time an animal spends in an environment previously associated with the drug's administration. nih.gov

In these evaluations, mice were divided into different groups and treated with either seltorexant (10 mg/kg), zolpidem (10 mg/kg) as a known hypnotic with abuse potential, amphetamine (2 mg/kg) as a classic psychostimulant and positive control, or a vehicle solution as a negative control. nih.govresearchgate.net The results indicated that the mice treated with seltorexant did not spend significantly more time in the drug-paired chamber compared to the vehicle-treated group. nih.gov This outcome suggests that seltorexant does not produce a place preference and may have a low potential for addiction. nih.gov In contrast, mice treated with zolpidem or amphetamine spent significantly more time in the drug-paired chamber, confirming the validity of the experimental model. nih.gov

These findings, which show a lack of effect on place preference after subchronic conditioning, are supported by other preclinical data. nih.gov For instance, in vivo microdialysis studies in freely moving rats showed that seltorexant did not affect extracellular dopamine release in the nucleus accumbens, a key brain region involved in reward and addiction. nih.govresearchgate.net

Table 1: Conditioned Place Preference (CPP) Study Results in Mice

Treatment Group Dosage Outcome Implication
Seltorexant 10 mg/kg No significant difference in time spent in drug-paired chamber compared to vehicle nih.gov Low abuse potential nih.gov
Zolpidem 10 mg/kg Significantly more time spent in drug-paired chamber compared to vehicle nih.gov Positive control; known abuse potential
Amphetamine 2 mg/kg Significantly more time spent in drug-paired chamber compared to vehicle nih.gov Positive control; known abuse potential
Vehicle N/A Baseline for comparison nih.gov Negative control

Preclinical Safety and Tolerability Assessments

Genotoxicity Evaluations

Table 2: Preclinical Safety and Tolerability Findings

Assessment Area Animal Model Finding
Cardiovascular Safety Dog Well tolerated in a cardiovascular safety study nih.gov
Genotoxicity Not Specified Did not indicate genotoxicity nih.gov

Clinical Development and Efficacy of Seltorexant Hydrochloride

Overview of the Clinical Trial Program

Seltorexant (B610775) hydrochloride, a first-in-class, selective orexin-2 receptor antagonist, has undergone a structured clinical development program to evaluate its potential as a treatment for Major Depressive Disorder (MDD), particularly in patients who also experience significant insomnia symptoms. medpath.com The program has progressed through standard phases of clinical research, from initial human safety and pharmacokinetic studies to large-scale confirmatory trials.

The initial phase of clinical development focused on characterizing the pharmacokinetic (PK) profile and ensuring the safety of seltorexant in humans. A key Phase 1, open-label study (NCT02837692) was conducted in 136 healthy participants, including non-Asian elderly adults, weight- and gender-matched non-Asian young adults, and healthy Japanese adults. jnjmedicalconnect.com

This study assessed single oral doses of seltorexant ranging from 10 mg to 120 mg. The results indicated that seltorexant demonstrated dose-linear pharmacokinetics, with dose proportionality observed for the 10-40 mg range. jnjmedicalconnect.com Notably, the pharmacokinetic profile was found to be similar across the different age and ethnic groups studied, suggesting that age or ethnicity had no apparent impact on how the compound was processed by the body. jnjmedicalconnect.com Human pharmacokinetic studies have shown rapid absorption, with a time to maximum concentration (Tmax) of 0.3-1.5 hours and a short elimination half-life of 2-3 hours. medpath.com

Following the initial safety and PK characterization, Phase 2 studies were designed to identify an appropriate dose and gather preliminary evidence of efficacy. A significant Phase 2b, double-blind, adaptive dose-finding study (NCT03227224) was conducted to replicate and expand upon earlier exploratory findings. nih.gov This trial enrolled patients with MDD who had an inadequate response to between one and three selective serotonin (B10506) reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs) during their current depressive episode. nih.gov

Patients were randomized to receive seltorexant (initially 20 mg or 40 mg, later 10 mg or 20 mg) or a placebo as an add-on to their existing antidepressant medication. nih.gov The study's primary endpoint was the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at week 6. nih.gov

The results showed a greater improvement in MADRS total score for the seltorexant 20 mg group compared to placebo. nih.gov A particularly noteworthy finding was that the antidepressant effect of the 20 mg dose was more pronounced in the subgroup of patients who had significant sleep disturbances at baseline, as defined by an Insomnia Severity Index (ISI) score of 15 or higher. nih.govnih.gov This observation was crucial in guiding the design of subsequent Phase 3 trials by identifying the patient population most likely to benefit from seltorexant. nih.govmdedge.com

Phase 2b Study (NCT03227224) Key Findings
Primary Endpoint Change from baseline in MADRS total score at Week 6
Key Efficacy Finding Seltorexant 20 mg showed a clinically meaningful reduction in depressive symptoms. nih.gov
Subgroup Analysis A larger treatment difference between seltorexant 20 mg and placebo was observed in patients with baseline ISI ≥ 15. nih.govnih.gov

The Phase 3 program for seltorexant was designed to confirm the efficacy and safety of the 20 mg dose identified in Phase 2. The pivotal MDD3001 trial (NCT04533529) was a randomized, double-blind, multicenter, placebo-controlled study that evaluated seltorexant as an adjunctive treatment to baseline antidepressants. jnj.comprnewswire.com The study enrolled adult and elderly patients with moderate-to-severe MDD with insomnia symptoms who had previously shown an inadequate response to SSRI or SNRI antidepressants. jnj.compsychiatrictimes.com

Over a six-week double-blind treatment period, 588 participants were randomized to receive either seltorexant 20 mg or a matching placebo while continuing their ongoing antidepressant therapy. psychiatrictimes.comjnjmedicalconnect.com The primary efficacy measure was the change in the MADRS total score from the beginning of the study to day 43. psychiatrictimes.comclinicaltrials.gov

The study successfully met all its primary and secondary endpoints. jnj.comhcplive.com Seltorexant demonstrated a statistically significant and clinically meaningful improvement in depressive symptoms compared to placebo. jnj.compsychiatrictimes.com The least squares mean difference in the MADRS total score between the seltorexant and placebo groups was -2.6, with a p-value of 0.007. psychiatrictimes.com Significant improvements were also observed in key secondary endpoints, including sleep disturbance outcomes. jnj.compsychiatrictimes.com Another Phase 3 study (NCT06559306) is planned to further evaluate the efficacy and maintenance of effect of seltorexant in a similar patient population. clinicaltrials.gov

Efficacy as Adjunctive Therapy in Major Depressive Disorder with Insomnia Symptoms

The clinical development of seltorexant has specifically focused on its utility as an adjunctive therapy, meaning it is added to a patient's existing standard antidepressant treatment. bioworld.com This approach targets the significant unmet need among patients who experience only a partial response to first-line therapies.

The designs of the late-stage clinical trials were carefully constructed to assess the efficacy of seltorexant in a well-defined patient population. The Phase 3 MDD3001 study was a randomized, double-blind, placebo-controlled, parallel-group trial conducted internationally. jnjmedicalconnect.combioworld.com The study consisted of a screening phase of up to 30 days, a 43-day double-blind treatment phase, and an open-label extension phase lasting up to one year to gather long-term safety data. clinicaltrials.gov

The target population was adults aged 18 to 74 diagnosed with MDD without psychotic features, who were experiencing moderate-to-severe depression and significant sleep disturbance despite ongoing treatment. psychiatrictimes.compsychiatrictimes.com

Phase 3 MDD3001 Trial (NCT04533529) Design
Study Type Randomized, Double-Blind, Multicenter, Placebo-Controlled
Patient Population Adult and elderly patients with MDD with insomnia symptoms and inadequate response to SSRI/SNRI. jnj.com
Intervention Seltorexant 20 mg or Placebo, adjunctive to baseline SSRI/SNRI. psychiatrictimes.com
Duration 6-week double-blind treatment phase. psychiatrictimes.comjnjmedicalconnect.com
Primary Endpoint Change in MADRS total score from baseline to Day 43. clinicaltrials.gov

A critical inclusion criterion for both the Phase 2b and Phase 3 pivotal trials was a documented history of inadequate response to standard antidepressant therapy. nih.govclinicaltrials.gov Specifically, to be included in the studies, patients needed to have had an inadequate response to at least one, but no more than two, different SSRI or SNRI antidepressants, administered at an adequate dose and for a sufficient duration during their current depressive episode. nih.govclinicaltrials.gov This criterion ensured that the study population was representative of a real-world clinical challenge: patients who remain symptomatic despite conventional treatment. jnj.com By focusing on this group, the trials were designed to demonstrate that seltorexant could provide additional therapeutic benefit beyond that achieved with standard antidepressants alone. nih.govclinicaltrials.gov

Clinical Trial Design and Study Population Characteristics

Patient Stratification by Baseline Insomnia Severity (Insomnia Severity Index scores)

In clinical trials investigating the efficacy of seltorexant hydrochloride in patients with Major Depressive Disorder (MDD), a key aspect of the study design was the stratification of participants based on the severity of their insomnia symptoms at baseline. This was primarily accomplished using the Insomnia Severity Index (ISI), a self-report questionnaire that assesses the nature, severity, and impact of insomnia.

Patients were typically categorized into subgroups based on their baseline ISI scores. A common stratification threshold was an ISI score of 15 or greater, which is indicative of moderate to severe insomnia. nih.govnih.gov This approach allowed researchers to evaluate the efficacy of this compound specifically in the patient population with both depression and significant sleep disturbances. nih.gov In a phase 2b adaptive dose-finding study, for instance, patients were stratified by baseline ISI scores of ≥ 15 versus < 15. nih.gov This stratification was crucial as the improvement in depression scores with seltorexant was observed to be greater in patients with higher baseline insomnia severity. nih.govnih.gov

Assessment of Depressive Symptomatology

The evaluation of this compound's antidepressant effects in clinical trials has been comprehensive, utilizing well-established rating scales to measure changes in the severity of depressive symptoms.

The primary measure for assessing the antidepressant efficacy of this compound in recent pivotal trials has been the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score. jnj.comigmpi.ac.inpatsnap.com The MADRS is a clinician-rated scale that evaluates the severity of core depressive symptoms.

In a pivotal Phase 3 study (MDD3001), seltorexant, when used as an adjunctive therapy to baseline antidepressants, demonstrated a statistically significant and clinically meaningful improvement in depressive symptoms based on the MADRS total score at day 43 compared to placebo. jnj.compatsnap.compsychiatrictimes.com A separate Phase 3 trial reported a least-squares mean difference of -2.6 in the MADRS total score change from baseline at week 6 for the seltorexant group compared with the placebo group. medpagetoday.com A Phase 2b study also showed a greater improvement in the MADRS total score in the seltorexant 20 mg group versus placebo at both week 3 and week 6. nih.govresearchgate.net The observed improvement in MADRS scores was more pronounced in the subgroup of patients with baseline ISI scores of ≥ 15. nih.gov

Change from Baseline in MADRS Total Score
Study PhaseTreatment GroupTimepointLS Mean Difference vs. Placebo (90% CI)P-value
Phase 2bSeltorexant 20 mgWeek 3-4.5 (-6.96; -2.07)0.003
Phase 2bSeltorexant 20 mgWeek 6-3.1 (-6.13; -0.16)0.083
Phase 3SeltorexantWeek 6-2.6 (-4.53; -0.74)0.007

The Hamilton Depression Rating Scale (HDRS-17) has been utilized as a key secondary endpoint in several clinical trials of this compound to further assess its impact on depressive symptoms. medpagetoday.comresearchgate.net The HDRS-17 is another clinician-administered scale that evaluates the severity of depression.

In a phase 1b study of seltorexant as a monotherapy, the mean change from baseline in the HDRS-17 score at week 5 was significantly greater in the seltorexant 20 mg group compared to the placebo group. nih.govresearchgate.net The mean changes from baseline were -7.0 for seltorexant 20 mg, -5.5 for seltorexant 40 mg, and -4.4 for placebo. nih.govresearchgate.net Notably, the therapeutic benefit of the 20 mg dose remained significant even after adjusting the HDRS scores by removing the sleep-related items, suggesting a direct antidepressant effect beyond its sleep-improving properties. nih.gov One phase 3 trial reported a mean baseline HDRS-17 score of 26.5 among participants. medpagetoday.com

Mean Change from Baseline in HDRS-17 Score at Week 5
Treatment GroupMean Change from Baseline (SD)P-value vs. Placebo
Seltorexant 20 mg-7.0 (5.04)0.0049
Seltorexant 40 mg-5.5 (4.34)N/A
Placebo-4.4 (3.67)N/A

Response and remission rates are critical measures for evaluating the clinical effectiveness of an antidepressant treatment. Response is typically defined as a 50% or greater reduction in the total score of a depression rating scale from baseline, while remission is defined as a score falling below a certain threshold, indicating minimal to no symptoms.

In a Phase 2b study, both the 20 mg and 40 mg doses of seltorexant showed numerically greater response and remission rates compared to placebo. nih.gov At week 6, the response rates (≥50% reduction in MADRS total score) were 41.0% for the 20 mg group and 38.5% for the 40 mg group, compared to 28.5% for the placebo group. nih.gov Remission rates at the study endpoint (MADRS total score ≤12) were 29.5% for the 20 mg group and 26.9% for the 40 mg group, versus 19.0% for the placebo group. nih.gov Another study also noted that the 20 mg and 40 mg doses of seltorexant yielded similar response and remission rates, which were greater than those observed with placebo. nih.gov

Response and Remission Rates at Week 6 (Phase 2b Study)
Treatment GroupResponse Rate (≥50% MADRS Reduction)Remission Rate (MADRS ≤12)
Seltorexant 10 mg24.2%15.2%
Seltorexant 20 mg41.0%29.5%
Seltorexant 40 mg38.5%26.9%
Placebo28.5%19.0%

Concurrent Improvement in Sleep Disturbance Outcomes

A distinguishing feature of this compound's clinical profile is its ability to concurrently improve sleep disturbances in patients with MDD. jnj.compatsnap.comprnewswire.com This dual action on both depressive symptoms and insomnia is a key area of investigation.

The effects of this compound on sleep have been objectively measured using polysomnography (PSG) and subjectively assessed through patient-reported outcomes.

Polysomnography studies have demonstrated that seltorexant significantly improves key sleep parameters. mdpi.comnih.gov In an exploratory crossover study, single doses of 10, 20, and 40 mg of seltorexant resulted in a statistically significant and dose-dependent decrease in Latency to Persistent Sleep (LPS) and an increase in Total Sleep Time (TST) and Sleep Efficiency (SE) compared to placebo. nih.govresearchgate.net For example, the placebo least square mean for LPS was 61.05 minutes, which was significantly reduced with all seltorexant doses. nih.govresearchgate.net Another study found that seltorexant improved sleep initiation and maintenance over a 14-day treatment period. nih.gov

Patient-reported outcomes have corroborated these objective findings. In a Phase 3 trial, participants receiving seltorexant reported significant improvements in sleep disturbance as measured by the Patient-Reported Outcome Measurement Information System-Sleep Disturbance (PROMIS-SD) 8-item short form T-score. medpagetoday.com The least-squares mean difference in the change from baseline compared to placebo was -3.7. medpagetoday.com Furthermore, patient-reported outcomes have shown improvements in subjective sleep onset latency and feeling refreshed upon waking. nih.gov

Polysomnography and Patient-Reported Sleep Outcomes
MeasureFindingStudy Detail
Latency to Persistent Sleep (LPS)Significantly shorter for all doses (10, 20, 40 mg) vs. placeboExploratory crossover study
Total Sleep Time (TST)Significantly longer for all doses (10, 20, 40 mg) vs. placeboExploratory crossover study
Sleep Efficiency (SE)Significantly improvedExploratory crossover study
PROMIS-Sleep Disturbance T-scoreLS Mean Difference of -3.7 vs. placeboPhase 3 trial
Improvements in Sleep Onset Latency, Total Sleep Time, and Wake After Sleep Onset

This compound has demonstrated significant efficacy in improving key parameters of sleep continuity in clinical studies. Research has consistently shown that the compound shortens the time it takes for an individual to fall asleep, increases the total duration of sleep, and reduces the amount of time spent awake after initially falling asleep nih.gov.

In an exploratory, double-blind, placebo-controlled study involving patients with Major Depressive Disorder (MDD) and persistent insomnia, a single dose of seltorexant led to a significant decrease in Latency to Persistent Sleep (LPS) and an increase in Total Sleep Time (TST) researchgate.net.

Further investigation in a randomized clinical trial with adults diagnosed with insomnia disorder without psychiatric comorbidities provided more detailed evidence of these improvements. nih.govresearchgate.net This dose-finding study utilized polysomnography to objectively measure sleep parameters. The results indicated that seltorexant significantly shortened LPS, prolonged TST, and improved sleep efficiency nih.govresearchgate.net. Specifically, treatment with seltorexant resulted in a statistically significant dose-response relationship for improvements in both LPS and Wake After Sleep Onset over the first 6 hours (WASO-6) on the first night of treatment nih.govnih.gov.

A study involving a two-way crossover design where subjects with insomnia disorder received 40 mg of seltorexant for five days showed notable changes from placebo. The mean changes observed were:

Latency to Persistent Sleep (LPS): A reduction of 18.8 minutes on Day 1/2 and 29.9 minutes on Day 5/6 researchgate.net.

Total Sleep Time (TST): An increase of 27.7 minutes on Day 1/2 and 37.9 minutes on Day 5/6 researchgate.net.

Wake After Sleep Onset (WASO): A reduction of 11.1 minutes on Day 1/2 and 11.3 minutes on Day 5/6 researchgate.net.

These findings highlight the compound's role in both initiating and maintaining sleep nih.govmedicaldialogues.in.

Improvements in Sleep Parameters with Seltorexant (40 mg) vs. Placebo researchgate.net
ParameterMean Change from Placebo (Day 1/2)Mean Change from Placebo (Day 5/6)
Latency to Persistent Sleep (LPS)-18.8 minutes-29.9 minutes
Total Sleep Time (TST)+27.7 minutes+37.9 minutes
Wake After Sleep Onset (WASO)-11.1 minutes-11.3 minutes

Efficacy in Primary Insomnia

The efficacy of seltorexant has been specifically evaluated in individuals with primary insomnia, where sleep difficulties are not attributable to other medical or psychiatric conditions nih.govnih.gov. A major randomized, double-blind, placebo- and active-controlled study was conducted across 55 sites in 6 countries, involving 364 adult and older adult participants with insomnia and no psychiatric comorbidities nih.govmedicaldialogues.in. This study assessed the effective dose range and tolerability of seltorexant, demonstrating its effectiveness in treating insomnia disorder nih.govmedicaldialogues.in.

The findings indicated that seltorexant, particularly at 10 mg and 20 mg doses, was effective for both sleep initiation and maintenance over a 14-day treatment period nih.gov. The improvements in key sleep metrics were observed from the first night and were sustained through night 13 nih.gov. Notably, the benefits of seltorexant on sleep onset and maintenance did not diminish over the two-week period, in contrast to the effects of the active comparator, zolpidem, which showed diminished effects by night 13 nih.govmedicaldialogues.in.

Clinical Endpoints for Sleep Onset, Duration, and Efficiency

The primary and key secondary clinical endpoints in studies of seltorexant for primary insomnia were the dose-response relationships for Latency to Persistent Sleep (LPS) and Wake After Sleep Onset over the first 6 hours (WASO-6), measured by polysomnography nih.govnih.gov.

On the first night of treatment, seltorexant demonstrated a significant dose-response relationship for LPS nih.govnih.gov.

The 10 mg dose resulted in a 36% improvement in LPS compared to placebo nih.gov.

The 20 mg dose led to a 49% improvement in LPS compared to placebo nih.gov.

The 20 mg dose also showed a 29% improvement in LPS compared to zolpidem nih.gov.

A significant dose-response relationship was also observed for WASO-6 on night 1 nih.gov.

The 10 mg dose resulted in a least-squares mean (LSM) ratio of 0.68 compared to placebo nih.gov.

The 20 mg dose resulted in an LSM ratio of 0.60 compared to placebo nih.gov.

Efficacy of Seltorexant vs. Placebo and Zolpidem on Night 1 nih.govnih.gov
EndpointSeltorexant 10 mg vs. PlaceboSeltorexant 20 mg vs. PlaceboSeltorexant 20 mg vs. Zolpidem
LPS Improvement36%49%29%
WASO-6 (LSM Ratio vs. Placebo)0.680.60Not Reported

Safety and Tolerability Profile of Seltorexant Hydrochloride in Clinical Studies

Incidence and Categorization of Treatment-Emergent Adverse Events

Commonly Reported Adverse Events (e.g., Somnolence, Headache, Dizziness)

Across various clinical trials, the most frequently reported TEAEs associated with seltorexant (B610775) hydrochloride include somnolence, headache, and nausea researchgate.netnih.govnih.govresearchgate.net. Other reported adverse events with an incidence greater than 5% in subjects receiving seltorexant include dizziness and other gastrointestinal disorders nih.gov. Additionally, events such as fatigue, abdominal discomfort, and nightmares have been noted as commonly occurring nih.gov. In one study, specific TEAEs of interest reported in the seltorexant groups versus placebo were abnormal dreams (2.7% vs. 0.7%), sleep paralysis (1.4% vs. 0.7%), and nightmares (1.4% vs. 0) nih.gov.

Table 1: Commonly Reported Treatment-Emergent Adverse Events with Seltorexant Hydrochloride
Adverse EventIncidence/Comment
SomnolenceFrequently reported, with a higher incidence noted at the 40 mg dose in one study nih.gov.
HeadacheCommonly reported across multiple studies researchgate.netnih.govnih.govresearchgate.net.
NauseaFrequently reported adverse event researchgate.netnih.govnih.govresearchgate.net.
DizzinessReported with an incidence greater than 5% in one study nih.gov.
Abnormal Dreams/NightmaresReported in some patients, with a slightly higher incidence compared to placebo in one trial nih.gov.
Sleep ParalysisInfrequently reported, with a slightly higher incidence compared to placebo in one study nih.gov.

Serious Adverse Events and Mortality

Across the reviewed clinical studies, no deaths have been reported in patients receiving this compound nih.govnih.gov. Serious adverse events (SAEs) have been rare. In one phase 2b study, no serious TEAEs were reported in any of the seltorexant treatment groups nih.gov. Another study reported two serious TEAEs during the double-blind phase, one in the seltorexant 20 mg group and one in the zolpidem group nih.govnih.gov. Furthermore, there has been no clinically significant increase in suicidal ideation across treatment groups, and no cases of suicidal behavior have been reported nih.govnih.gov.

Impact on Physiological and Cardiovascular Parameters

The effect of this compound on physiological and cardiovascular parameters has been a key area of assessment in clinical trials.

Evaluation of Vital Signs (Heart Rate, Blood Pressure)

Studies have shown no consistent dose-related changes in mean vital signs, including heart rate and blood pressure, from baseline nih.gov. Orexin (B13118510) receptor antagonists can have differential effects on the cardiovascular system; while orexin-1 receptor (OX1R) antagonists can prevent increases in blood pressure and heart rate, seltorexant is a selective orexin-2 receptor (OX2R) antagonist nih.gov. The clinical data for seltorexant indicates a neutral effect on these vital signs.

Neuropsychiatric Safety Assessments

The neuropsychiatric safety of this compound has been a focal point in its clinical development, with rigorous monitoring for any potential adverse effects on mood, behavior, and cognition.

Monitoring for Suicidal Ideation and Behavior (e.g., Columbia-Suicide Severity Rating Scale)

Across clinical trials, the assessment of suicidal ideation and behavior has been a critical component of the safety evaluation for seltorexant. The Columbia-Suicide Severity Rating Scale (C-SSRS) is a standard instrument utilized for this purpose in studies involving seltorexant clinicaltrials.govnih.gov. This scale is a clinician-rated assessment designed to track suicidal thoughts and behaviors over time clinicaltrials.gov.

In a study focusing on patients with Major Depressive Disorder (MDD), suicidal ideation was monitored using the C-SSRS nih.gov. The study protocol for a trial involving adolescents with MDD also specifies the use of the C-SSRS to assess suicidal ideation and behavior clinicaltrials.gov. The scale consists of items that evaluate different aspects of suicidality, including the wish to be dead, non-specific active suicidal thoughts, and active suicidal ideation with or without a specific plan and intent clinicaltrials.govclinicaltrials.gov.

Notably, a 2018 study investigating seltorexant reported no clinically significant increase in suicidal ideation across the treatment groups. Furthermore, no instances of suicidal behavior were reported, as determined by both serious adverse event reporting and changes in C-SSRS scores mdpi.com. In a Phase 2b study of seltorexant as an adjunctive therapy in MDD, patients with a recent history of active suicidal ideation with intent or a history of suicidal behavior within the past year, as assessed by the C-SSRS, were excluded from enrollment nih.gov. This highlights the careful screening and monitoring procedures in place during the clinical investigation of seltorexant.

Comparative Safety and Tolerability with Other Pharmacological Interventions

The safety and tolerability profile of this compound has been compared with other pharmacological interventions, particularly those commonly used for the treatment of insomnia and depression.

In a randomized clinical trial involving individuals with insomnia disorder, the safety of seltorexant was compared to both placebo and zolpidem, a commonly prescribed non-benzodiazepine hypnotic. The study found that the incidence of treatment-emergent adverse events (TEAEs) was lower in the combined seltorexant dose groups (33.8%) compared to both placebo (49.3%) and zolpidem (42.5%) nih.govfirstwordpharma.commedicaldialogues.in.

Table 1: Incidence of Treatment-Emergent Adverse Events (TEAEs)
Treatment GroupPercentage of Patients with TEAEs
Seltorexant (combined doses)33.8%
Zolpidem42.5%
Placebo49.3%

Serious TEAEs were reported in one participant in the seltorexant 20 mg group and one in the zolpidem group nih.govfirstwordpharma.com. Furthermore, some participants receiving seltorexant experienced asymptomatic electrocardiogram-related TEAEs that led to discontinuation of the treatment nih.govfirstwordpharma.com.

Looking ahead, a Phase 3 head-to-head study is planned to evaluate the safety and efficacy of seltorexant in combination with an oral antidepressant compared to adjunctive quetiapine (B1663577) extended-release (XR) in patients with MDD and insomnia symptoms firstwordpharma.com. This will provide further insights into the comparative safety profile of seltorexant against an atypical antipsychotic commonly used as an adjunctive treatment for depression.

Comparisons and Distinctive Characteristics of Seltorexant Hydrochloride

Differentiation from Dual Orexin (B13118510) Receptor Antagonists (DORAs)

The primary distinction between seltorexant (B610775) and dual orexin receptor antagonists (DORAs) lies in their receptor selectivity and demonstrated efficacy in depression. Seltorexant is highly selective for the orexin-2 (OX2) receptor, with over 100-fold greater binding affinity for the OX2 receptor compared to the orexin-1 (OX1) receptor. wikipedia.org In contrast, DORAs such as suvorexant, lemborexant, and daridorexant non-selectively block both OX1 and OX2 receptors. wikipedia.orgmdpi.com

While DORAs are approved for treating insomnia, they have not demonstrated efficacy in treating MDD. mdpi.comoup.com For instance, a Phase 2 study of the DORA filorexant (B1672671) as an augmentation therapy in MDD was terminated early and did not show a significant reduction in depressive symptoms compared to placebo. oup.comnih.gov Seltorexant, on the other hand, has shown statistically significant and clinically meaningful improvements in both depressive and sleep disturbance outcomes in pivotal Phase 3 trials for MDD with insomnia symptoms. jnj.comhcplive.com

The selective antagonism of the OX2 receptor is believed to be key to seltorexant's dual action on mood and sleep. jnj.com Overactivation of OX2 receptors can lead to hyperarousal, contributing to both insomnia and the release of stress hormones like cortisol, which may play a role in depression. jnj.comprnewswire.com By selectively targeting this receptor, seltorexant aims to normalize this overactivation, thereby addressing an underlying biological mechanism contributing to both conditions. prnewswire.com

Table 1: Seltorexant vs. Dual Orexin Receptor Antagonists (DORAs)
CharacteristicSeltorexant HydrochlorideDual Orexin Receptor Antagonists (DORAs)
Mechanism of ActionSelective Orexin-2 Receptor Antagonist (2-SORA) wikipedia.orgNon-selective Orexin-1 and Orexin-2 Receptor Antagonist wikipedia.org
Receptor Selectivity>100-fold higher affinity for OX2 over OX1 wikipedia.orgBlocks both OX1 and OX2 receptors mdpi.com
Primary Investigational UseAdjunctive treatment for MDD with insomnia symptoms jnj.comprnewswire.comTreatment of insomnia disorder mdpi.comoup.com
Demonstrated Efficacy in MDDPositive Phase 3 results for improving depressive symptoms jnj.comhcplive.comNot shown to be effective for MDD oup.comnih.gov
Example CompoundsSeltorexant (JNJ-42847922) wikipedia.orgSuvorexant, Lemborexant, Daridorexant, Filorexant wikipedia.orgnih.gov

Positioning Relative to Other Investigational and Approved Antidepressant Therapies

Seltorexant is being developed as an adjunctive therapy for patients with MDD who have had an inadequate response to first-line treatments like selective serotonin (B10506) reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs). hcplive.compsychiatrictimes.com This positions it as a second-line or augmentation strategy, a common approach in managing treatment-resistant or partially responsive depression.

Its mechanism, targeting the orexin system, is novel compared to the majority of approved antidepressants, which primarily modulate monoaminergic systems (e.g., serotonin, norepinephrine, dopamine). tandfonline.com More recent antidepressant approvals have targeted the glutamate (B1630785) system, such as esketamine. prnewswire.comtandfonline.com Seltorexant offers a distinct alternative by addressing the hyperarousal state associated with depression and insomnia, a pathway not directly targeted by these other drug classes. prnewswire.com

In the landscape of adjunctive therapies, clinicians often use atypical antipsychotics like quetiapine (B1663577). A Phase 3 head-to-head study is evaluating seltorexant against adjunctive quetiapine XR, which will provide direct comparative data and help further define its position. prnewswire.com Unlike some existing antidepressants and adjunctive antipsychotics that can be associated with side effects like sexual dysfunction, weight gain, or movement disorders, seltorexant has so far been associated primarily with somnolence and headache. tandfonline.comnih.gov

Future Research Directions and Therapeutic Implications of Seltorexant Hydrochloride

Expanding Therapeutic Indications and Patient Populations

The role of the orexin (B13118510) system in regulating sleep-wake cycles, reward, and cognition suggests that seltorexant's therapeutic utility may extend beyond MDD. Future research is poised to explore its efficacy in a broader range of neuropsychiatric conditions and diverse patient groups.

Emerging evidence points to the potential involvement of the orexin system in the pathophysiology of Alzheimer's disease (AD), where sleep disturbances are a common and debilitating symptom. Research into orexin receptor antagonists for AD is a growing field. One clinical trial has already investigated the use of seltorexant (B610775) in individuals with probable Alzheimer's disease, focusing on its effects on agitation and sleep disturbances.

The connection between sleep-disordered breathing, such as sleep apnea (B1277953), and depression is well-established. Given seltorexant's effects on sleep architecture, investigating its potential to improve both sleep and mood symptoms in patients with comorbid depression and sleep apnea represents a logical and clinically relevant next step.

Table 1: Completed Clinical Trial of Seltorexant in Alzheimer's Disease

Trial Identifier Title Patient Population Intervention Primary Outcomes Status
NCT05307692 A Study of Seltorexant in Participants With Probable Alzheimer's Disease Adults/older adults aged 55–85 years with probable AD and manifest agitation Seltorexant 20 mg for 42 days versus placebo Clinician-rated agitation and aggression and caregiver-rated sleep disturbances Completed

Long-Term Efficacy, Safety, and Relapse Prevention Studies

While initial studies have demonstrated the short-term efficacy and safety of seltorexant, establishing its long-term utility is crucial for its potential as a mainstay treatment. Ongoing and future clinical trials are designed to address these critical aspects.

Current Phase 3 studies include long-term open-label extension phases to gather data on the safety and tolerability of seltorexant over an extended period. These studies will provide valuable insights into the durability of its antidepressant and sleep-promoting effects.

Furthermore, dedicated relapse prevention studies are underway. These trials are designed to determine whether continued treatment with seltorexant can effectively prevent the recurrence of depressive episodes in patients who have responded to initial treatment. One such study aims to evaluate the time to relapse in participants who achieve a stable response with seltorexant.

Table 2: Ongoing Long-Term and Relapse Prevention Studies

Trial Identifier Phase Primary Purpose Key Endpoints
NCT04533529 Phase 3 To assess the long-term safety and tolerability of seltorexant as adjunctive therapy. Incidence of adverse events, changes in clinical safety parameters over 1 year.
NCT06559306 Phase 3 To evaluate the maintenance effect of seltorexant in preventing relapse of depressive symptoms. Time from randomization to the first relapse during the maintenance phase.

Biomarker Identification for Treatment Response and Patient Stratification

To advance personalized medicine in the treatment of MDD, identifying objective biomarkers that can predict a patient's response to seltorexant is a key area for future research. While still in the early stages, some potential avenues are being explored.

One study investigated seltorexant's effects on polysomnography and serum cortisol levels. The findings suggested that changes in waking cortisol response and specific sleep parameters (e.g., REM onset latency, stage N1 sleep) might offer mechanistic insights into the drug's effects. These preliminary biomarker data may help explain the observed dose-response relationships and could be further investigated as potential predictors of treatment success. Future studies will need to systematically evaluate a range of potential biomarkers, including neuroimaging, electroencephalography (EEG), and molecular markers, to identify reliable predictors of response and to stratify patients who are most likely to benefit from seltorexant.

Pharmacogenomic Considerations for Personalized Treatment Approaches

The field of pharmacogenomics aims to understand how genetic variations influence individual responses to medications. For many antidepressants, genetic factors can account for a significant portion of the variability in treatment outcomes. While specific pharmacogenomic studies on seltorexant have not yet been published, this represents a critical area for future investigation.

Future research should focus on identifying genetic markers that may influence seltorexant's metabolism, transport, or pharmacodynamic effects at the orexin-2 receptor. This could involve studying variations in genes encoding for cytochrome P450 enzymes responsible for drug metabolism or genes related to the orexin signaling pathway. Ultimately, the goal is to develop genetic tests that can help clinicians tailor seltorexant treatment to individual patients, optimizing efficacy and minimizing the risk of adverse effects.

Integration with Non-Pharmacological Interventions and Combination Therapies

Seltorexant is currently being developed primarily as an adjunctive treatment for MDD, to be used alongside standard antidepressant medications like SSRIs and SNRIs. This combination therapy approach is a central focus of the ongoing clinical development program.

A head-to-head study is also planned to compare the safety and efficacy of adjunctive seltorexant to adjunctive quetiapine (B1663577) XR in patients with MDD and insomnia symptoms. This will provide valuable data on its comparative effectiveness against an established treatment option.

While clinical trials have not explicitly focused on the integration of seltorexant with non-pharmacological interventions, it is a crucial aspect of real-world clinical practice. Future research could explore the synergistic effects of combining seltorexant with therapies like cognitive-behavioral therapy for insomnia (CBT-I) or other forms of psychotherapy. Such studies could determine whether a combined approach leads to more robust and sustained improvements in both depressive and insomnia symptoms.

Real-World Evidence and Post-Marketing Surveillance Studies

As seltorexant is still an investigational drug, there is currently no real-world evidence of its use. However, should it receive regulatory approval, the collection of real-world data will be essential to fully understand its effectiveness, safety, and place in therapy.

Post-marketing surveillance studies will be critical for monitoring the long-term safety of seltorexant in a large and diverse patient population. These studies can identify rare or delayed adverse effects that may not have been apparent in the more controlled environment of clinical trials.

Real-world evidence studies, which collect data from routine clinical practice, will provide insights into how seltorexant is used in different patient populations, its effectiveness in combination with various other medications, and its impact on healthcare resource utilization. This information will be invaluable for clinicians, patients, and healthcare systems in making informed decisions about the optimal use of this novel therapeutic agent.

Q & A

Q. What is the pharmacological profile of Seltorexant hydrochloride, and how does it inform preclinical study design?

this compound (JNJ-42847922) is a selective orexin-2 receptor (OX2R) antagonist with high affinity (pKi = 8.0 in humans, 8.1 in rats) and >2-log selectivity over OX1R . Its molecular weight (443.91 g/mol), solubility (90 mg/mL in water, 83.33 mg/mL in DMSO), and blood-brain barrier penetration in rodent models make it suitable for oral administration in preclinical sleep and neuropsychiatric studies . Researchers should design dose-response experiments using its pharmacokinetic properties (e.g., 3–30 mg/kg in rats reduces NREM sleep latency) and validate target engagement via receptor occupancy assays .

Q. How is this compound administered in rodent models to assess sleep modulation?

In rats, Seltorexant is administered orally at 3–30 mg/kg, with efficacy observed within 1–2 hours post-dose . Dosing should account for species-specific metabolic rates and brain penetration efficiency. Preclinical protocols should include polysomnography to quantify NREM/REM sleep phases and control for circadian rhythm variations .

Q. What are the key considerations for preparing this compound solutions for in vitro assays?

Solubility varies by solvent: 90 mg/mL in water (25°C) and 83.33 mg/mL in DMSO. Stock solutions (e.g., 1 mM) require precise molarity calculations based on molecular weight (443.91 g/mol). Storage at 2–8°C in airtight containers prevents degradation, and freeze-thaw cycles should be minimized .

Q. How does Seltorexant’s mechanism of action differentiate it from other orexin receptor antagonists?

Unlike dual OX1R/OX2R antagonists (e.g., Almorexant), Seltorexant selectively inhibits OX2R, which is implicated in sleep-wake regulation without disrupting OX1R-mediated functions like stress response. This specificity reduces off-target effects in mood disorder models .

Advanced Research Questions

Q. How do stratification variables like baseline insomnia severity impact endpoint analysis in Seltorexant clinical trials?

In phase 2b trials, patients with Insomnia Severity Index (ISI) scores ≥15 showed greater MADRS improvement with Seltorexant 20 mg vs. placebo (−4.7 difference, p < 0.05) . Researchers must pre-stratify cohorts by ISI scores to control for sleep-related confounders in depression trials. Post hoc analyses should adjust for imbalances introduced by adaptive trial designs (e.g., dose-group reallocation) .

Q. What methodological challenges arise in adaptive dose-finding designs for Seltorexant, as seen in phase 2b trials?

Adaptive designs require predefined interim analyses (IA) to adjust dosing. In Seltorexant’s phase 2b trial, IA led to discontinuing the 40 mg arm, creating sample size disparities across ISI subgroups. To mitigate bias, researchers should use Bayesian statistics or propensity score matching to balance post-IA groups .

Q. How can translational pharmacodynamic models bridge preclinical and clinical data for Seltorexant?

Preclinical rodent data (e.g., OX2R occupancy at 30 mg/kg) can be scaled to humans using allometric principles (body surface area or mg/m²). Phase 3 trials should integrate biomarkers like cerebrospinal fluid orexin levels to validate target engagement across species .

Q. What strategies address contradictory efficacy data in Seltorexant trials, such as variable responses in MADRS scores?

Contradictions may arise from heterogeneity in depression subtypes or circadian misalignment. Researchers should conduct subgroup analyses based on diurnal mood variation or actigraphy-measured sleep efficiency. Dose optimization (e.g., 20 mg vs. 40 mg) should consider therapeutic windows identified in preclinical models .

Methodological Tables

Table 1. Key Pharmacokinetic Parameters of this compound

ParameterPreclinical (Rat)Clinical (Human)Source
OX2R pKi8.18.0
Tmax (hours)1–22–4
Half-life (hours)3–56–8

Table 2. Clinical Trial Design Considerations for Seltorexant

ChallengeMitigation StrategyEvidence
Subgroup imbalancePre-stratification by ISI scores
Adaptive design biasBayesian hierarchical modeling
Translational validityBiomarker integration (e.g., orexin CSF levels)

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